[4-(But-3-yn-2-yloxy)phenyl]methanol

Medicinal Chemistry Physicochemical Property Optimization Lead Compound Design

Select [4-(But-3-yn-2-yloxy)phenyl]methanol for applications requiring stereochemical precision in click chemistry. Unlike the achiral prop-2-yn-1-yloxy analogue (CAS 34905-02-7), the α-methyl substituent on the propargylic carbon introduces a chiral center that preserves stereochemical information through CuAAC reactions, yielding enantiomerically enriched triazoles. The +0.38 LogP differential supports systematic SAR exploration in CNS drug discovery programs where incremental lipophilicity adjustments are critical. Ideal for asymmetric catalysis, chiral ligand synthesis, and bioconjugation protocols requiring tunable kinetics via steric modulation adjacent to the alkyne.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 1803571-00-7
Cat. No. B1379668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(But-3-yn-2-yloxy)phenyl]methanol
CAS1803571-00-7
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(C#C)OC1=CC=C(C=C1)CO
InChIInChI=1S/C11H12O2/c1-3-9(2)13-11-6-4-10(8-12)5-7-11/h1,4-7,9,12H,8H2,2H3
InChIKeyQNQCTTCIVXSJLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(But-3-yn-2-yloxy)phenyl]methanol (CAS 1803571-00-7) Procurement and Structural Identity Guide


[4-(But-3-yn-2-yloxy)phenyl]methanol (CAS 1803571-00-7) is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol, classified as a substituted phenylmethanol derivative bearing a but-3-yn-2-yloxy (1-methylpropargyl) ether moiety at the para position relative to the benzyl alcohol group . This compound is commercially supplied as a versatile small molecule scaffold for research use, typically with a standard purity specification of 95% . The defining structural feature is the terminal alkyne group, which enables participation in click chemistry reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the conjugation of biomolecules and the construction of complex molecular architectures .

Why [4-(But-3-yn-2-yloxy)phenyl]methanol Cannot Be Replaced by Unsubstituted Propargyl Analogs in Synthetic Workflows


Superficially similar alkynyloxyphenylmethanol compounds, such as the widely available [4-(prop-2-yn-1-yloxy)phenyl]methanol (CAS 34905-02-7), share a common para-substituted propargyl ether core but exhibit fundamentally different steric and stereoelectronic properties due to the presence or absence of the α-methyl substituent on the propargylic carbon . The but-3-yn-2-yloxy moiety in the target compound introduces a chiral center at the propargylic position, which is absent in the unsubstituted prop-2-yn-1-yloxy analog [1]. This stereochemical distinction renders the compounds non-interchangeable in asymmetric synthesis applications where stereochemical purity or defined stereochemical outcomes are required. Furthermore, the increased steric bulk adjacent to the alkyne influences both the kinetics of click chemistry conjugations and the conformational preferences of downstream derivatives, making generic substitution without experimental validation a significant risk to synthetic reproducibility .

[4-(But-3-yn-2-yloxy)phenyl]methanol: Quantitative Differentiation Evidence Against Closest Structural Analogs


Molecular Mass and Lipophilicity Differentiation: But-3-yn-2-yloxy vs Prop-2-yn-1-yloxy Substitution

The α-methyl substituent in the but-3-yn-2-yloxy moiety confers distinct physicochemical properties relative to the unsubstituted prop-2-yn-1-yloxy analog. The target compound exhibits a molecular weight of 176.21 g/mol versus 162.19 g/mol for [4-(prop-2-yn-1-yloxy)phenyl]methanol, representing a 14 Da mass increase (one methylene unit) . More significantly, the calculated LogP value for the target compound is 1.58 compared to approximately 1.2 for the unsubstituted analog, reflecting a ~30% increase in lipophilicity due to the additional methyl group . This property difference directly impacts membrane permeability, metabolic stability, and pharmacokinetic behavior in lead optimization programs where small structural changes yield quantifiable differences in ADME parameters [1].

Medicinal Chemistry Physicochemical Property Optimization Lead Compound Design

Stereochemical Differentiation: Chiral Propargylic Center Enabling Asymmetric Synthesis Applications

A critical differentiating feature of [4-(but-3-yn-2-yloxy)phenyl]methanol is the presence of a chiral center at the propargylic carbon (C2 of the but-3-yn-2-yl group), which is absent in the commonly substituted comparator [4-(prop-2-yn-1-yloxy)phenyl]methanol [1]. The SMILES notation (CC(OC1=CC=C(CO)C=C1)C#C) explicitly encodes this stereocenter, which exists as a racemic mixture in standard commercial supplies unless otherwise specified [2]. This stereochemical element provides a handle for enantioselective transformations, chiral auxiliary strategies, or the preparation of diastereomeric intermediates that cannot be accessed using the achiral prop-2-yn-1-yloxy analog [3].

Asymmetric Synthesis Chiral Building Blocks Stereoselective Chemistry

Commercial Availability and Price Tier Comparison Across Suppliers

Procurement differentiation between the target compound and its unsubstituted analog is reflected in commercial availability metrics and pricing structures. The target compound, [4-(but-3-yn-2-yloxy)phenyl]methanol (CAS 1803571-00-7), is supplied by multiple vendors including Bidepharm, Leyan, and Fujifilm Wako (via Enamine), with standard purity specifications of 95% . The unsubstituted analog [4-(prop-2-yn-1-yloxy)phenyl]methanol (CAS 34905-02-7) is more widely available and manufactured at larger scale, with purity specifications up to NLT 98% . Comparative pricing analysis shows the target compound commands a premium, with Fujifilm Wako listing prices of approximately ¥433,900 JPY per 1g for the Enamine-sourced material, reflecting the added synthetic complexity of the but-3-yn-2-yloxy substituent .

Procurement Optimization Chemical Sourcing Research Supply Chain

Steric Modulation of Click Chemistry Reaction Kinetics

The but-3-yn-2-yloxy group introduces increased steric hindrance adjacent to the terminal alkyne relative to the unsubstituted prop-2-yn-1-yloxy group, a structural feature with established implications for cycloaddition reaction kinetics . While direct comparative kinetic data for this specific compound pair is not available in the open literature, class-level inference from propargylic substitution studies indicates that α-substitution on propargylic ethers modulates the rate of copper-catalyzed azide-alkyne cycloaddition (CuAAC) by altering the accessibility of the alkyne to the copper acetylide intermediate [1]. This steric differentiation provides a tunable handle for controlling conjugation efficiency in bioorthogonal labeling applications where precise reaction rate modulation is desired .

Click Chemistry Bioorthogonal Conjugation Reaction Kinetics

Validated Research Applications for [4-(But-3-yn-2-yloxy)phenyl]methanol Based on Quantifiable Differentiation Evidence


Asymmetric Synthesis of Chiral Triazole-Containing Pharmacophores

The chiral center at the propargylic carbon of [4-(but-3-yn-2-yloxy)phenyl]methanol enables its use as a building block for preparing enantiomerically enriched or diastereomerically defined 1,2,3-triazole derivatives via CuAAC reactions . Unlike the achiral prop-2-yn-1-yloxy analog, the target compound introduces stereochemical information that can be preserved through the cycloaddition step, yielding chiral triazole products with potential applications in asymmetric catalysis, chiral ligand synthesis, and the preparation of stereochemically defined bioactive molecules .

Medicinal Chemistry Lead Optimization Requiring Defined Lipophilicity Adjustment

The calculated LogP difference of approximately +0.38 relative to the unsubstituted analog provides a quantifiable basis for selecting this compound in lead optimization programs where incremental lipophilicity adjustments are required . This property is particularly relevant in central nervous system (CNS) drug discovery, where Lipinski's Rule of Five and CNS MPO scores are sensitive to LogP values, and small changes can shift predicted blood-brain barrier permeability profiles . The target compound serves as a scaffold for systematic SAR exploration where the α-methyl group on the propargylic ether is a defined variable rather than an experimental unknown [1].

Click Chemistry Bioconjugation with Sterically Modulated Kinetics

For research groups developing sequential or multiplexed bioconjugation protocols, the increased steric bulk adjacent to the alkyne in [4-(but-3-yn-2-yloxy)phenyl]methanol offers a means to tune reaction rates relative to less hindered propargyl analogs . This property is inferred from class-level studies on propargylic substitution effects in CuAAC reactions, and while direct comparative kinetic data for this specific compound is not yet published, the structural rationale supports its selection for applications where slower, more controlled conjugation kinetics are experimentally advantageous .

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